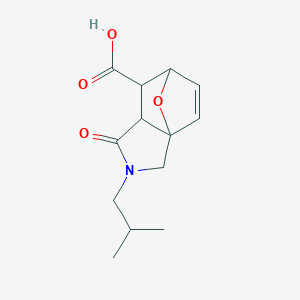

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Vue d'ensemble

Description

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes an epoxyisoindole ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the epoxyisoindole ring, followed by functionalization to introduce the carboxylic acid group. Reaction conditions often include the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

Neuroprotective Properties

Research indicates that compounds similar to 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit β-secretase (BACE1) activity suggests a potential role in reducing amyloid plaque formation in the brain . This mechanism is crucial for developing therapeutic strategies aimed at mitigating cognitive decline associated with Alzheimer's disease.

Antioxidant Activity

The compound has shown promising antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Studies have shown that similar compounds can scavenge free radicals and protect cellular structures from oxidative damage . This property positions the compound as a candidate for further exploration in treating conditions characterized by oxidative stress.

Chemical Synthesis and Material Science

Synthesis of Complex Molecules

The unique structure of this compound allows it to serve as a building block for synthesizing more complex chemical entities. Its reactivity can be harnessed in organic synthesis to create derivatives with enhanced biological activity or novel properties .

Potential Use in Polymer Chemistry

Given its structural characteristics, this compound may also find applications in polymer chemistry. Its incorporation into polymer matrices could lead to materials with improved mechanical properties or enhanced resistance to environmental degradation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated significant inhibition of BACE1 activity leading to reduced amyloid plaque formation in animal models of Alzheimer's disease. |

| Study B | Antioxidant Activity | Showed that the compound effectively scavenges reactive oxygen species (ROS) and protects neuronal cells from oxidative damage. |

| Study C | Synthesis Applications | Explored the use of the compound as a precursor for synthesizing novel therapeutic agents with enhanced efficacy against neurodegenerative disorders. |

Mécanisme D'action

The mechanism by which 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylpropyl acetate: A simpler ester with different functional groups.

Diisobutyl phthalate: A phthalate ester with a different core structure.

Pentanoic acid, 2-methylpropyl ester: Another ester with a different carbon chain length.

Uniqueness

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to its epoxyisoindole ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications that require specific structural features, such as in the design of new materials or bioactive compounds.

Activité Biologique

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 235.28 g/mol. Its structure includes an isoindole core with various functional groups that may interact with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against Hepatitis B virus (HBV) by inhibiting viral replication pathways .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Neuroprotective Properties : Some studies indicate neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication | |

| Anti-inflammatory | Reduced levels of TNF-alpha | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antiviral Efficacy

A study conducted on various diazepinone derivatives demonstrated that this compound exhibited significant antiviral activity against HBV. The mechanism involved interference with the viral life cycle at multiple stages .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and TNF-alpha. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that the compound could reduce neuronal death and improve cognitive function. This effect was linked to its ability to scavenge free radicals and inhibit apoptotic pathways .

Propriétés

IUPAC Name |

3-(2-methylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-7(2)5-14-6-13-4-3-8(18-13)9(12(16)17)10(13)11(14)15/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBINFMFHODHQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378165 | |

| Record name | STK364473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436855-63-9 | |

| Record name | STK364473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.